

# Cox-2-IN-17 CAS number and molecular structure

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## Compound of Interest

Compound Name: Cox-2-IN-17

Cat. No.: B12416832

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## In-Depth Technical Guide to Cox-2-IN-17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective cyclooxygenase-2 (COX-2) inhibitor, **Cox-2-IN-17**. It includes its chemical properties, biological activity, and detailed experimental protocols for its evaluation.

## Core Compound Information

**Cox-2-IN-17** is a potent and selective inhibitor of COX-2. Its chemical and physical properties are summarized below.

Property	Value
CAS Number	2411390-10-6
Molecular Formula	C <sub>20</sub> H <sub>23</sub> ClN <sub>6</sub> O <sub>2</sub>
Molecular Weight	414.89 g/mol
SMILES	COC(=O)--INVALID-LINK-- C3=NC(=NC(=N3)Cl)N4CCCCC4N

Molecular Structure:

The molecular structure of **Cox-2-IN-17** is characterized by a central triazine ring appended with a tryptophan methyl ester and a piperidine moiety. This unique structure contributes to its high affinity and selectivity for the COX-2 enzyme.

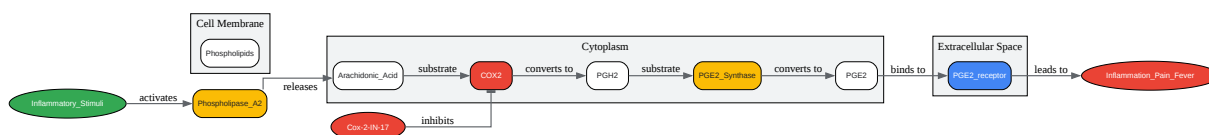
## Biological Activity

**Cox-2-IN-17** demonstrates high potency in inhibiting the COX-2 enzyme, with minimal effect on the COX-1 isoform, indicating a favorable safety profile with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.

Target	IC <sub>50</sub> Value
COX-2	0.02 $\mu$ M[1]
COX-1	> 10 $\mu$ M

## Signaling Pathway

**Cox-2-IN-17** exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme, a key component in the inflammatory cascade. The following diagram illustrates the canonical COX-2 signaling pathway.



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Caption: COX-2 Signaling Pathway and the inhibitory action of **Cox-2-IN-17**.

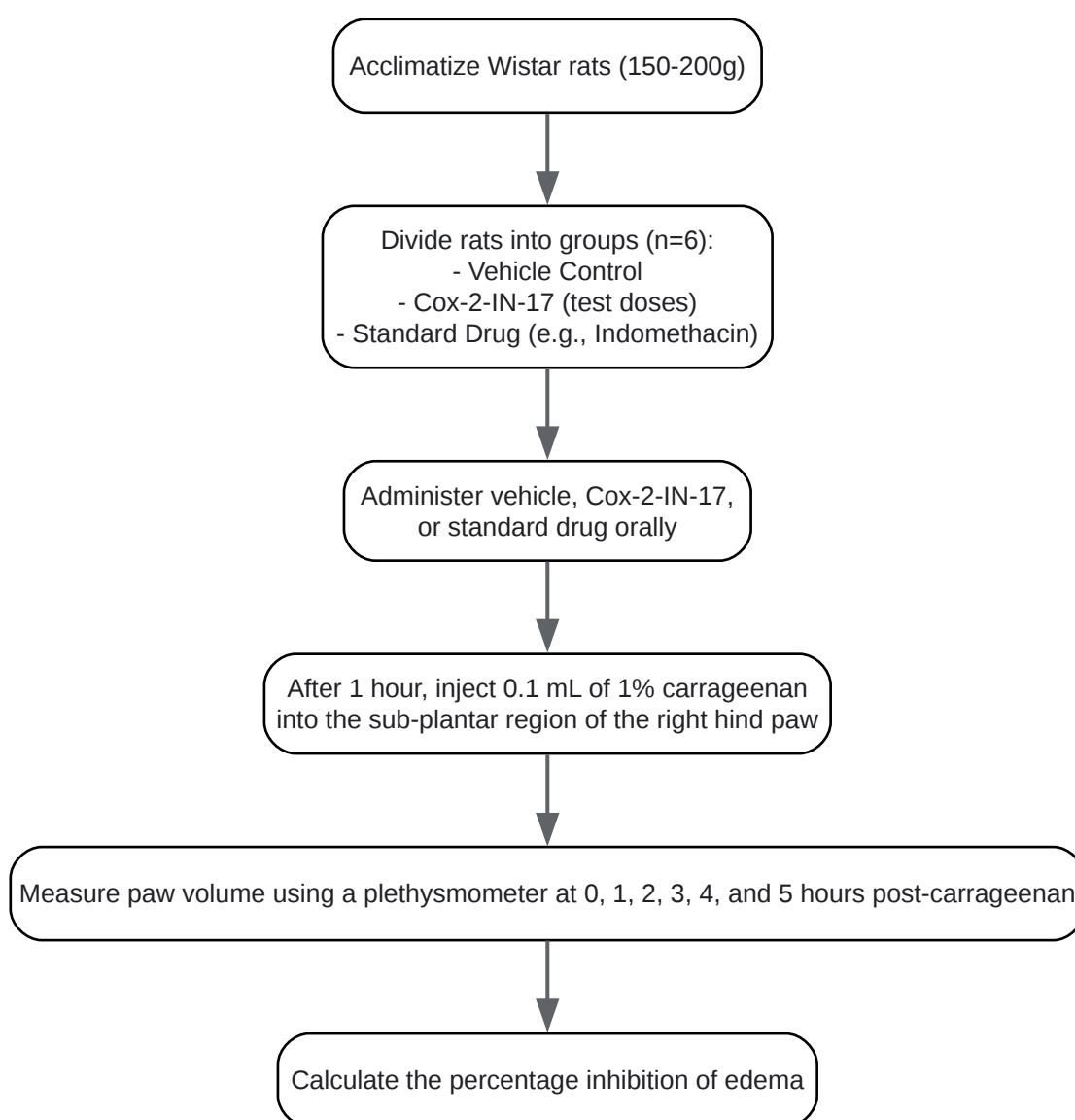
## Experimental Protocols

Detailed methodologies for the key in vivo experiments to evaluate the efficacy of **Cox-2-IN-17** are provided below.

### Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol assesses the ability of **Cox-2-IN-17** to reduce acute inflammation.

Workflow:



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Caption: Experimental workflow for the carrageenan-induced paw edema assay.

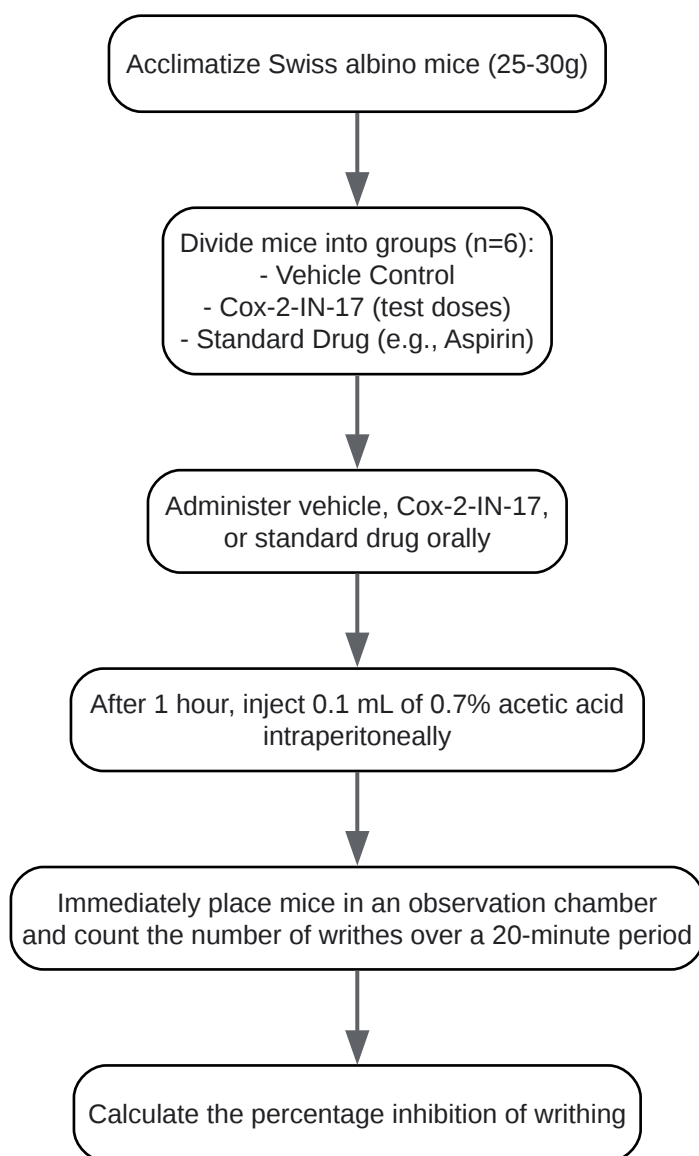
Procedure:

- Animals: Male Wistar rats weighing 150-200 g are used.
- Grouping: Animals are divided into control, standard, and test groups.
- Dosing: The test compound, **Cox-2-IN-17**, is administered orally at various doses. A standard non-steroidal anti-inflammatory drug (NSAID), such as indomethacin, is used as a positive control. The control group receives the vehicle.
- Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar tissue of the right hind paw of each rat.<sup>[2][3]</sup>
- Measurement of Edema: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection and at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) after.<sup>[2]</sup>
- Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

## Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This assay evaluates the peripheral analgesic effect of **Cox-2-IN-17**.

Workflow:



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Caption: Experimental workflow for the acetic acid-induced writhing test.

Procedure:

- Animals: Swiss albino mice of either sex weighing 25-30 g are used.[4]
- Grouping: The mice are divided into control, standard, and test groups.
- Dosing: **Cox-2-IN-17** is administered orally at different doses. A standard analgesic, such as aspirin, is used as a positive control.[4] The control group receives the vehicle.

- Induction of Writhing: One hour after dosing, each mouse is injected intraperitoneally with 0.1 mL of a 0.7% solution of acetic acid.[4]
- Observation: Immediately after the acetic acid injection, the number of writhes (a characteristic stretching behavior) is counted for each animal over a 20-minute period.[4][5]
- Data Analysis: The percentage protection against writhing is calculated for each test group in comparison to the vehicle-treated control group.

## Synthesis

The synthesis of **Cox-2-IN-17** involves a multi-step process that is detailed in the primary literature. The key steps generally involve the formation of the substituted triazine core followed by the coupling of the tryptophan methyl ester and piperidine moieties. Researchers are directed to the publication by Kumari P, et al. in *Bioorganic & Medicinal Chemistry*, 2020, for the detailed synthetic scheme and characterization data.

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## References

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- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
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